

MK-0773: A Technical Examination of its Role in Sarcopenia and Frailty Research

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Compound of Interest

Compound Name: MK-0773

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An In-depth Guide for Researchers and Drug Development Professionals

Sarcopenia, the age-associated decline in muscle mass and function, poses a significant and growing challenge to healthy aging, contributing substantially to frailty and loss of independence. The quest for effective pharmacological interventions has led to the exploration of various anabolic agents, among them Selective Androgen Receptor Modulators (SARMs). This technical guide provides a comprehensive analysis of **MK-0773**, a SARM investigated for its potential to combat sarcopenia. We will delve into the quantitative outcomes from clinical trials, detail the experimental protocols employed, and visualize the underlying biological and procedural frameworks.

Quantitative Data Summary

The primary clinical investigation of **MK-0773** in the context of sarcopenia was a Phase IIa, randomized, double-blind, placebo-controlled, multicenter study (NCT00529659).[1] The trial enrolled 170 women aged 65 and older with sarcopenia and moderate physical dysfunction.[1] The core findings of this six-month study are summarized below.

Table 1.1: Primary Efficacy Outcome - Change in Lean Body Mass (LBM)

Outcome Measure	MK-0773 (50mg b.i.d.)	Placebo	p-value
Change in Total LBM from Baseline (kg)	1.26	0.29	<0.001

Data sourced from Papanicolaou et al., 2013.

Table 1.2: Secondary Efficacy Outcomes - Muscle Strength and Physical Function

While **MK-0773** demonstrated a statistically significant increase in lean body mass, this did not translate into a significant improvement in muscle strength or physical function compared to the placebo group.^{[1][2]} Both the treatment and placebo groups showed improvements from their baseline measurements, a phenomenon likely influenced by the protein and vitamin D supplementation provided to all participants.^{[1][2]}

Outcome Measure	MK-0773 vs. Placebo	Finding
Muscle Strength	Not Statistically Significant (p=0.269)	Both groups demonstrated a significant increase in strength from baseline.
Physical Performance	Not Statistically Significant	Both groups showed significant improvement in physical performance measures from baseline.

Detailed quantitative data for specific strength (e.g., bilateral leg press) and performance (e.g., Short Physical Performance Battery, stair climb power) endpoints, including baseline values and changes, are not fully available in the cited publications.

Table 1.3: Safety and Tolerability

Adverse Event	Observation
Transaminase Levels	A greater number of participants in the MK-0773 group experienced elevated transaminases, which resolved upon discontinuation of the therapy. [1] [2]
Androgenic Side Effects	No evidence of androgenization was reported, supporting the selective nature of the modulator. [1] [2]

Experimental Protocols

The robust design of the Phase IIa trial (NCT00529659) is crucial for interpreting the outcomes.

Study Design

- Type: Randomized, double-blind, parallel-arm, placebo-controlled, multicenter.[\[1\]](#)
- Duration: 6 months.[\[1\]](#)
- Population: 170 women, aged ≥ 65 years, with sarcopenia and moderate physical dysfunction.[\[1\]](#)
- Intervention: Participants were randomized (1:1 ratio) to receive either **MK-0773** (50mg twice daily) or a matching placebo.[\[1\]](#)
- Concomitant Supplementation: All participants in both arms of the study received protein and Vitamin D supplementation.[\[1\]](#) The specific dosages of this supplementation are not detailed in the primary publications.

Inclusion and Exclusion Criteria

- Key Inclusion Criteria:
 - Women aged 65 years or older.

- Diagnosed with sarcopenia, defined as appendicular Lean Body Mass divided by height squared ($aLBM/ht^2$) more than one standard deviation below the mean of a young adult reference population.[1]
- Moderate physical dysfunction.[1]
- Key Exclusion Criteria:
 - Presence of serious neurological, rheumatologic, cardiac, respiratory, or renal conditions. [3]
 - History of certain cancers.[3]

Outcome Measures and Assessments

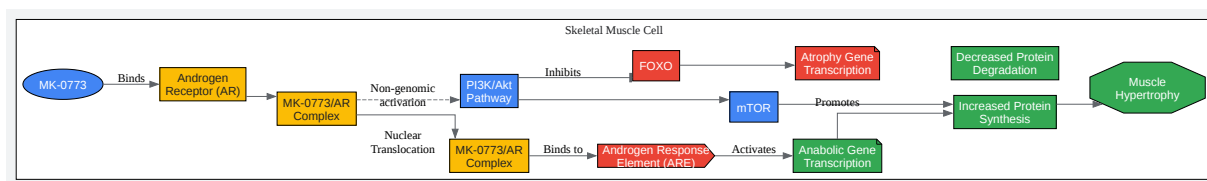
- Lean Body Mass (LBM): Measured using Dual-energy X-ray absorptiometry (DEXA).[1]
- Muscle Strength: Assessed through measures such as bilateral leg press. The procedure involved participants pushing the maximum weight they could through a full range of motion one time.[3]
- Physical Performance:
 - Short Physical Performance Battery (SPPB): An objective assessment of lower extremity function, encompassing balance, gait speed, and chair stand tests.[3]
 - Stair Climb Power: Calculated based on the time taken to ascend a standardized 4-step flight of stairs as quickly as possible. The formula used was: $Power = (participant\ weight \times gravity\ constant \times height\ of\ stairs) / time$. [3]

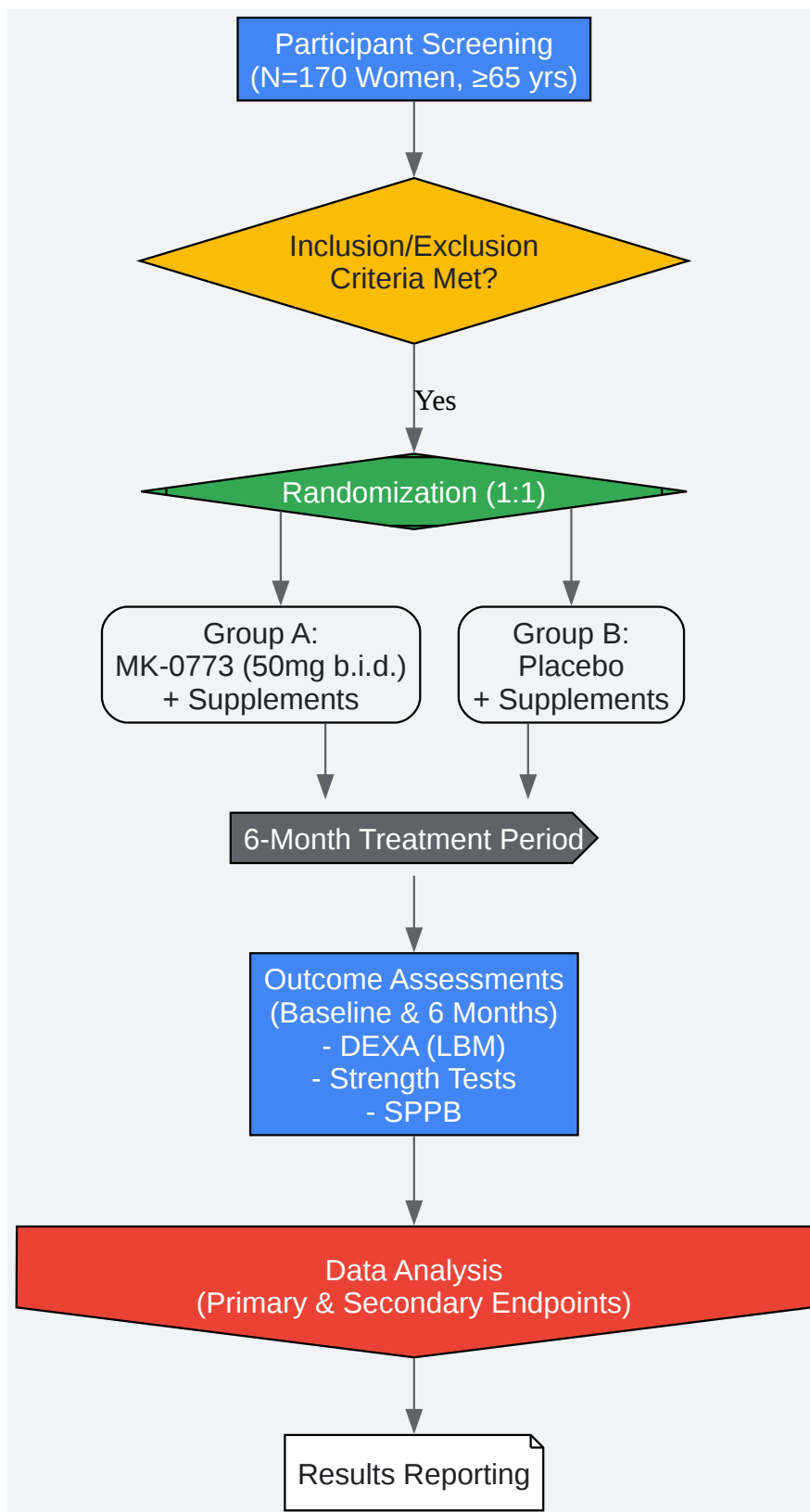
Visualizing the Frameworks

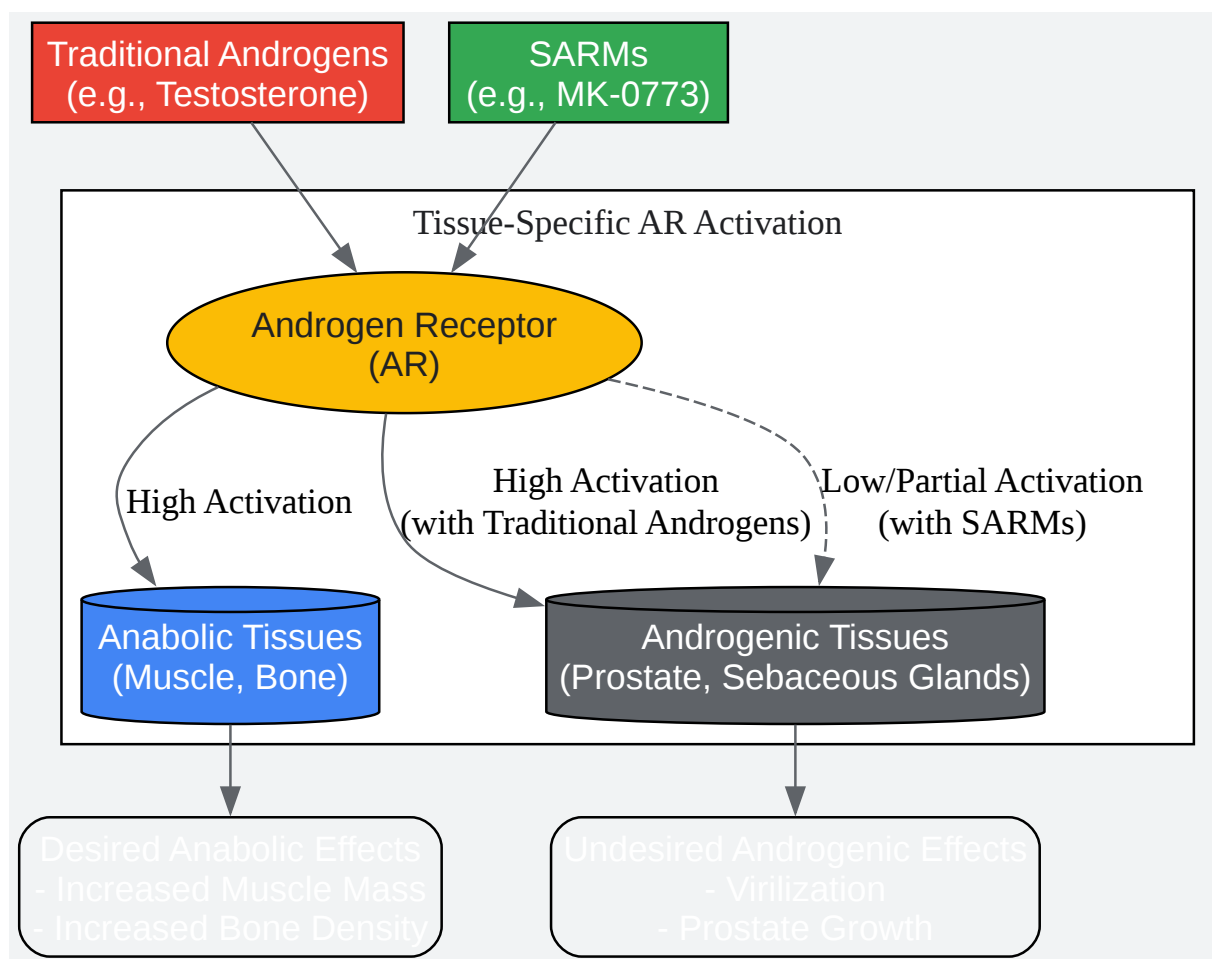
Signaling Pathway of MK-0773 in Skeletal Muscle

MK-0773, as a SARM, is designed to selectively activate the Androgen Receptor (AR) in anabolic tissues like muscle while minimizing activity in reproductive tissues. Upon binding, the **MK-0773**/AR complex translocates to the nucleus to modulate gene expression. It is also

hypothesized to engage in non-genomic signaling, activating pathways that promote protein synthesis and inhibit degradation.







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References

- 1. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), MK-0773 in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

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